![molecular formula C14H16N2O2S B12547020 5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine CAS No. 142888-77-5](/img/structure/B12547020.png)
5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine is a heterocyclic compound that belongs to the class of indeno-thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine typically involves the reaction of thiourea with 2-tosyloxy-1-indanone, 2-bromo-2,3-dihydroinden-1-ones, or 2,2-dibromo-2,3-dihydroinden-1-one . These reactions are carried out under controlled conditions to ensure high yields and purity of the final product. The use of [hydroxy(tosyloxy)iodo]benzene (HTIB) as a reagent has been reported to simplify the synthesis process and avoid the use of highly lachrymatory α-halocarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiazole compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound’s unique structure and biological activity make it a potential lead compound for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine involves its interaction with specific molecular targets. For example, as an inhibitor of SARS-CoV-2 3CL protease, the compound binds to the active site of the protease, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The binding mode involves interactions with key amino acid residues in the protease’s active site, such as Arg188 and Met165 .
Comparación Con Compuestos Similares
5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine can be compared with other indeno-thiazole derivatives, such as:
8H-Indeno[1,2-d][1,3]thiazol-2-amine: Lacks the ethoxy groups, which may affect its biological activity and chemical reactivity.
3,5-Dimethoxybenzamido derivatives: These compounds have different substituents on the benzamido moiety, which can influence their inhibitory activity against SARS-CoV-2 3CL protease.
The uniqueness of this compound lies in its specific substitution pattern, which can enhance its biological activity and provide opportunities for further functionalization.
Propiedades
Número CAS |
142888-77-5 |
|---|---|
Fórmula molecular |
C14H16N2O2S |
Peso molecular |
276.36 g/mol |
Nombre IUPAC |
5,7-diethoxy-4H-indeno[1,2-d][1,3]thiazol-2-amine |
InChI |
InChI=1S/C14H16N2O2S/c1-3-17-8-5-10-9(11(6-8)18-4-2)7-12-13(10)16-14(15)19-12/h5-6H,3-4,7H2,1-2H3,(H2,15,16) |
Clave InChI |
JJHCPYIRDJRLLP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(CC3=C2N=C(S3)N)C(=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12546940.png)
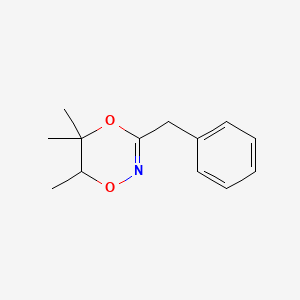
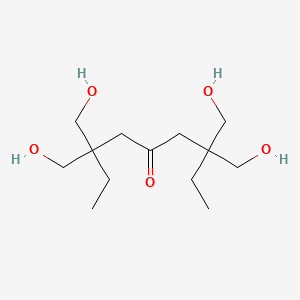
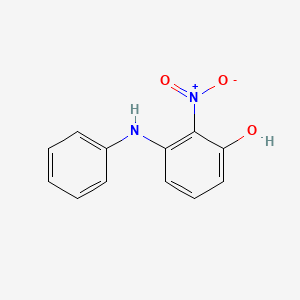
![Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12546972.png)

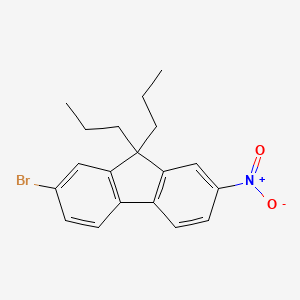
![8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12546988.png)

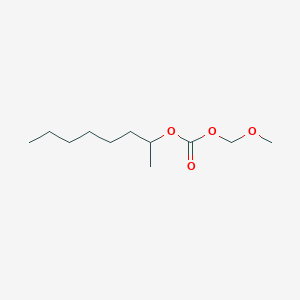
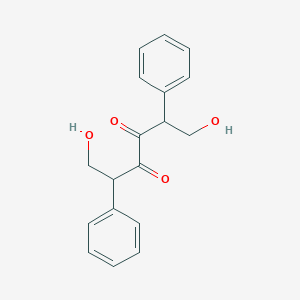
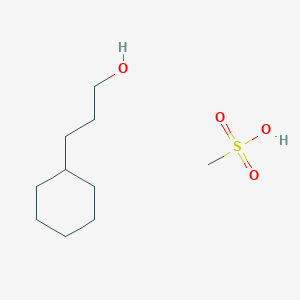
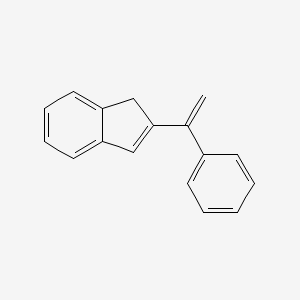
![3-{[(4-Fluorophenyl)tellanyl]methyl}-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B12547033.png)
